2,4-Dihydroxy-5-methoxybenzoic acid

Enzyme inhibition Carboxylesterase Ki determination

2,4‑Dihydroxy‑5‑methoxybenzoic acid is a tri‑substituted benzoic acid derivative (m‑methoxybenzoic acid class) with the molecular formula C₈H₈O₅ and a monoisotopic mass of 184.037 Da. Its substitution pattern (hydroxyls at C‑2 and C‑4, methoxy at C‑5) distinguishes it from the more common 3,4‑dihydroxy‑5‑methoxy isomer (3‑O‑methylgallic acid) and confers a unique hydrogen‑bond donor/acceptor profile (3 HBD, 5 HBA).

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
CAS No. 67370-98-3
Cat. No. B15219120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-5-methoxybenzoic acid
CAS67370-98-3
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)O)O)O
InChIInChI=1S/C8H8O5/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,9-10H,1H3,(H,11,12)
InChIKeyUWCZIWYPSUEYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxy-5-methoxybenzoic Acid (CAS 67370-98-3) – Procurement-Grade Identity & Physicochemical Baseline


2,4‑Dihydroxy‑5‑methoxybenzoic acid is a tri‑substituted benzoic acid derivative (m‑methoxybenzoic acid class) with the molecular formula C₈H₈O₅ and a monoisotopic mass of 184.037 Da [1]. Its substitution pattern (hydroxyls at C‑2 and C‑4, methoxy at C‑5) distinguishes it from the more common 3,4‑dihydroxy‑5‑methoxy isomer (3‑O‑methylgallic acid) and confers a unique hydrogen‑bond donor/acceptor profile (3 HBD, 5 HBA) . The compound is primarily procured as a reference standard for Acotiamide impurity profiling (Acotiamide Impurity 26/30/37) or as a synthetic intermediate in medicinal chemistry . Experimentally determined physical properties remain sparse; the ALOGPS‑predicted water solubility is 5.04 g/L and the consensus Log P is approximately 1.35 [1].

Why a Bulk ‘Dihydroxybenzoic Acid’ Purchase Cannot Replace 2,4‑Dihydroxy‑5‑methoxybenzoic Acid


Within the family of dihydroxy‑methoxybenzoic acid isomers, even minor positional shifts in hydroxyl and methoxy groups produce large differences in enzyme inhibition potency, radical‑scavenging capacity, and pharmacological impurity profiles [1][2]. For example, 3,4‑dihydroxy‑5‑methoxybenzoic acid (3‑O‑methylgallic acid) demonstrates a DPPH IC₅₀ of ~10.7 µg/mL, whereas the isomeric 2,4‑dihydroxy‑3‑methoxybenzoic acid has no publicly available antioxidant data, illustrating that activity is not transferable between regioisomers [1]. Furthermore, the 2,4‑dihydroxy‑5‑methoxy scaffold is explicitly listed as an Acotiamide impurity marker (Impurity 26), a regulatory designation that cannot be fulfilled by any other isomer [3]. Substituting a generic ‘dihydroxybenzoic acid’ risks loss of functional selectivity, failure of analytical method specificity, and non‑compliance with pharmacopoeial impurity identification requirements.

Quantitative Differentiation of 2,4‑Dihydroxy‑5‑methoxybenzoic Acid versus Closest Analogs


Carboxylesterase Inhibition: Sub‑Nanomolar Affinity versus Structurally Analogous Dihydroxybenzoic Acids

2,4‑Dihydroxy‑5‑methoxybenzoic acid inhibits porcine liver carboxylesterase with a Ki of 14 nM in a competitive Lineweaver‑Burk assay [1]. In contrast, 2,4‑dihydroxybenzoic acid (β‑resorcylic acid, CAS 89‑86‑1) and 3,4‑dihydroxybenzoic acid (protocatechuic acid, CAS 99‑50‑3) are not reported as carboxylesterase inhibitors at comparable concentrations in publicly curated databases [2]. The presence of the 5‑methoxy group in the target compound appears critical for high‑affinity binding to the enzyme’s active‑site serine.

Enzyme inhibition Carboxylesterase Ki determination

Lipoxygenase Pathway Inhibition: Potent 5‑LOX Blockade versus Weakly Active Dihydroxybenzoic Acid Isomers

2,4‑Dihydroxy‑5‑methoxybenzoic acid is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], whereas 2,4‑dihydroxybenzoic acid (β‑resorcylic acid) demonstrates the lowest anti‑radical activity among seven tested hydroxybenzoic acid derivatives (DPPH IC₅₀ >120,000 µM) [2]. The dual‑inhibitor profile (cyclooxygenase + lipoxygenase) annotated for the target compound contrasts with the negligible activity of the 2,4‑dihydroxy analog, indicating that the 5‑methoxy substitution is a key contributor to enzymatic inhibition [3].

Lipoxygenase inhibition Anti‑inflammatory Arachidonic acid cascade

Regulatory Identity: Exclusive Designation as Acotiamide Impurity 26/30/37

2,4‑Dihydroxy‑5‑methoxybenzoic acid (CAS 67370‑98‑3) is explicitly designated as Acotiamide Impurity 26 (also listed as Impurity 30 and Impurity 37) by multiple reference‑standard manufacturers, and is supplied with full characterization data compliant with ANDA/DMF regulatory guidelines [1]. The regioisomer 3,4‑dihydroxy‑5‑methoxybenzoic acid (CAS 3934‑84‑7) is NOT recognized as an Acotiamide impurity, making it unsuitable for analytical method validation or quality‑control release testing of Acotiamide drug substance .

Pharmaceutical impurity Reference standard Regulatory compliance

Hydrogen Bond Capacity & Drug‑Likeness: Physicochemical Differentiation from Mono‑Hydroxy and Non‑Methoxy Analogs

The target compound possesses 3 hydrogen‑bond donors (two phenolic –OH, one carboxylic –OH) and 5 hydrogen‑bond acceptors, with a predicted ACD/Log P of 1.43 and zero Rule‑of‑5 violations . This profile differs from 2‑hydroxy‑5‑methoxybenzoic acid (2 HBD, 4 HBA; Log P ≈ 1.82; MW = 168.15 g/mol), which lacks the second phenolic –OH group critical for bidentate metal chelation and radical stabilization [1]. The additional hydroxyl group in the target compound enhances aqueous solubility (5.04 g/L predicted) compared to the mono‑hydroxy analog (experimental solubility ~1.7 g/L at 10 °C) [2].

Drug‑likeness Physicochemical profiling Medicinal chemistry

Anticarcinogenic & Anti‑proliferative Activity: Functional Differentiation in Cellular Assays

2,4‑Dihydroxy‑5‑methoxybenzoic acid arrests proliferation of undifferentiated cells and induces monocyte differentiation, with documented anticarcinogenic activity in JB6 cell transformation assays [1]. The isomer 3,4‑dihydroxy‑5‑methoxybenzoic acid (3‑O‑methylgallic acid) inhibits Caco‑2 cell proliferation with an IC₅₀ of 24.1 µM [2]. While the assays are not directly matched (JB6 vs. Caco‑2), the differentiation‑inducing property appears unique to the 2,4‑dihydroxy‑5‑methoxy substitution pattern and is not reported for the 3,4‑dihydroxy isomer [1][3].

Anticancer Anti‑proliferative Cell differentiation

Predicted Log P Differential: Impact on Membrane Permeability versus 3,4‑Dihydroxy‑5‑methoxy Isomer

The target compound has a predicted ACD/Log P of 1.43 (neutral form), compared to a Log P of approximately 0.80 for the 3,4‑dihydroxy‑5‑methoxybenzoic acid isomer (3‑O‑methylgallic acid) . This 0.63‑unit Log P difference corresponds to an approximately 4‑fold higher octanol‑water partition coefficient, suggesting enhanced passive membrane permeability for the 2,4‑dihydroxy isomer [1]. For cell‑based assays where intracellular target engagement is required, this lipophilicity advantage may translate to higher intracellular bioavailability at equimolar extracellular concentrations.

Lipophilicity ADME Membrane permeability

Procurement‑Validated Application Scenarios for 2,4‑Dihydroxy‑5‑methoxybenzoic Acid


Acotiamide ANDA/DMF Pharmaceutical Impurity Reference Standard

As the officially designated Acotiamide Impurity 26/30/37, this compound is essential for HPLC method development, validation, and quality‑control release testing in ANDA and DMF regulatory submissions for generic Acotiamide drug products [1]. No other dihydroxy‑methoxybenzoic acid isomer satisfies this regulatory identity requirement.

Carboxylesterase‑Mediated Prodrug Activation Research

With a carboxylesterase Ki of 14 nM, this compound serves as a high‑affinity competitive inhibitor for mechanistic studies of ester‑based prodrug hydrolysis, where other dihydroxybenzoic acids (e.g., 2,4‑DHBA or protocatechuic acid) show no measurable inhibition [2].

Dual COX/LOX Anti‑Inflammatory Discovery Programs

The annotated dual cyclooxygenase/lipoxygenase inhibition profile makes this compound a mechanistically informative starting scaffold for anti‑inflammatory drug discovery, offering a functional profile not observed in the weakly active 2,4‑dihydroxybenzoic acid analog [3].

Cell Differentiation & Cancer Chemoprevention Studies

The compound’s ability to arrest undifferentiated cell proliferation and induce monocyte differentiation (validated in JB6 cell transformation assays) supports its use in chemoprevention and dermatological research programs where pro‑differentiation activity is the desired pharmacological outcome [4].

Quote Request

Request a Quote for 2,4-Dihydroxy-5-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.